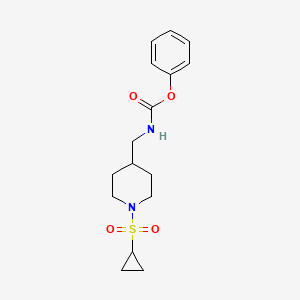
Phenyl ((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Physical And Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can also vary widely. For example, piperidine is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds .
Aplicaciones Científicas De Investigación
Enzymatic Metabolism and Drug Development
The metabolic pathways of novel antidepressants, including similar compounds to Phenyl ((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)carbamate, have been extensively studied. These pathways involve various cytochrome P450 enzymes, showcasing the compound's transformation through oxidation and further metabolism into different metabolites. This research is crucial for understanding the enzymatic interactions and potential therapeutic applications of new drug candidates. Specifically, the study by Mette G. Hvenegaard et al. (2012) highlights the oxidative metabolism of a novel antidepressant, providing insights into its metabolic stability and the enzymes involved in its biotransformation (Hvenegaard et al., 2012).
Synthesis and Chemical Reactions
The chemical synthesis and reactions of carbamate derivatives, including those structurally related to Phenyl ((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)carbamate, play a significant role in the development of pharmaceuticals and other chemical entities. The work by J. Yang, S. Pan, and B. List (2009) on the synthesis of tert-Butyl (1S,2S)‐2‐Methyl‐3‐Oxo‐1‐Phenylpropylcarbamate through asymmetric Mannich reaction demonstrates the importance of precise chemical synthesis techniques in creating compounds with potential medicinal value (Yang et al., 2009).
Cyclin-Dependent Kinase Inhibitors
Research into cyclin-dependent kinase inhibitors has identified compounds with structures similar to Phenyl ((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)carbamate as potential therapeutic agents. These compounds exhibit inhibitory activity against specific enzymes, showing promise for the treatment of cancer and other diseases. The study conducted by R. Griffin et al. (2006) provides an example of how structural manipulation of such compounds can yield potent inhibitors of cyclin-dependent kinases, which are crucial for cell cycle regulation (Griffin et al., 2006).
Mecanismo De Acción
The mechanism of action of piperidine derivatives can vary widely depending on the specific compound and its intended use. For example, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitors .
Direcciones Futuras
Propiedades
IUPAC Name |
phenyl N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c19-16(22-14-4-2-1-3-5-14)17-12-13-8-10-18(11-9-13)23(20,21)15-6-7-15/h1-5,13,15H,6-12H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFINHYYTQQXOKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl ((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

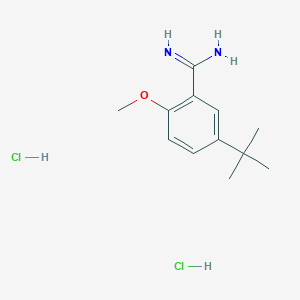
![4-chloro-N-(4-methoxyphenethyl)-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2609646.png)



![3-cyano-N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2609654.png)

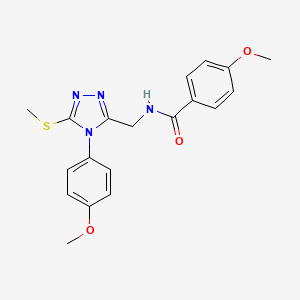
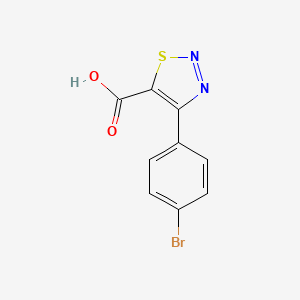

![3-{1-[(E)-2-phenylethenesulfonyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2609660.png)
![N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2609665.png)
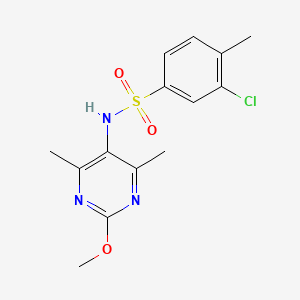
![2-[(1,3,4-Trimethyl-2,6-dioxopyrimidin-5-yl)sulfonylamino]benzamide](/img/structure/B2609668.png)